

An In-depth Technical Guide to Ethyl Vinyl Ketone (EVK)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl vinyl ketone

Cat. No.: B1663982

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **ethyl vinyl ketone** (EVK), a reactive α,β -unsaturated ketone. It covers its chemical identity, physical and spectroscopic properties, synthesis protocols, key chemical reactions, and its significance in biochemical and toxicological studies. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Chemical Identification and Properties

Ethyl vinyl ketone, systematically named pent-1-en-3-one, is a colorless, flammable liquid with a pungent odor.^{[1][2]} Its high reactivity, attributed to the conjugated enone system, makes it a versatile intermediate in organic synthesis and a compound of interest in toxicology.^{[1][3]}

Table 1: Chemical Identifiers for **Ethyl Vinyl Ketone**

Identifier	Value
CAS Number	1629-58-9[1][4][5][6]
IUPAC Name	pent-1-en-3-one[1][4][5]
Synonyms	1-Penten-3-one, EVK, Vinyl ethyl ketone[3][5]
Molecular Formula	C ₅ H ₈ O[1][4][5]
Molecular Weight	84.12 g/mol [6]
InChI Key	JLIDVCMBCGBIEY-UHFFFAOYSA-N[1][4]
SMILES	CCC(=O)C=C[1][4]

Table 2: Physicochemical Properties of **Ethyl Vinyl Ketone**

Property	Value
Appearance	Clear, colorless liquid[1]
Boiling Point	102-104.3 °C at 740-760 mmHg[3][5]
Density	0.814 g/cm ³ [5]
Flash Point	-10 °C (14 °F) - closed cup
Solubility	Soluble in alcohol, ether, acetone, benzene[3]
Refractive Index	1.398[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **ethyl vinyl ketone**. Below is a summary of its key spectroscopic features.

Table 3: Spectroscopic Data for **Ethyl Vinyl Ketone**

Spectroscopy	Key Features
¹ H NMR	The proton NMR spectrum exhibits signals corresponding to the ethyl group and the vinyl group. The vinyl protons show characteristic splitting patterns (geminal, cis, and trans coupling). Published data includes chemical shifts at approximately δ 6.34 (dd, J=17.5, 8.7 Hz), 6.23 (dd, J=17.5, -3.3 Hz), 5.81 (dd, J=8.7, -3.3 Hz), 2.62 (q), and 1.11 (t) ppm.[7]
¹³ C NMR	The carbonyl carbon (C=O) is expected to have a chemical shift in the range of 190-215 ppm.[8] [9] The vinyl carbons (C=C) will appear in the alkene region of the spectrum.
IR Spectroscopy	A strong absorption band for the C=O stretch is expected between 1685-1690 cm ⁻¹ due to conjugation with the double bond.[9] The C=C stretch will also be present.
Mass Spectrometry	The mass spectrum will show the molecular ion peak. Common fragmentation patterns for ketones include α -cleavage.[8]

Synthesis Protocols

Ethyl vinyl ketone can be synthesized through several methods. The Mannich reaction, followed by elimination, is a common and effective approach.

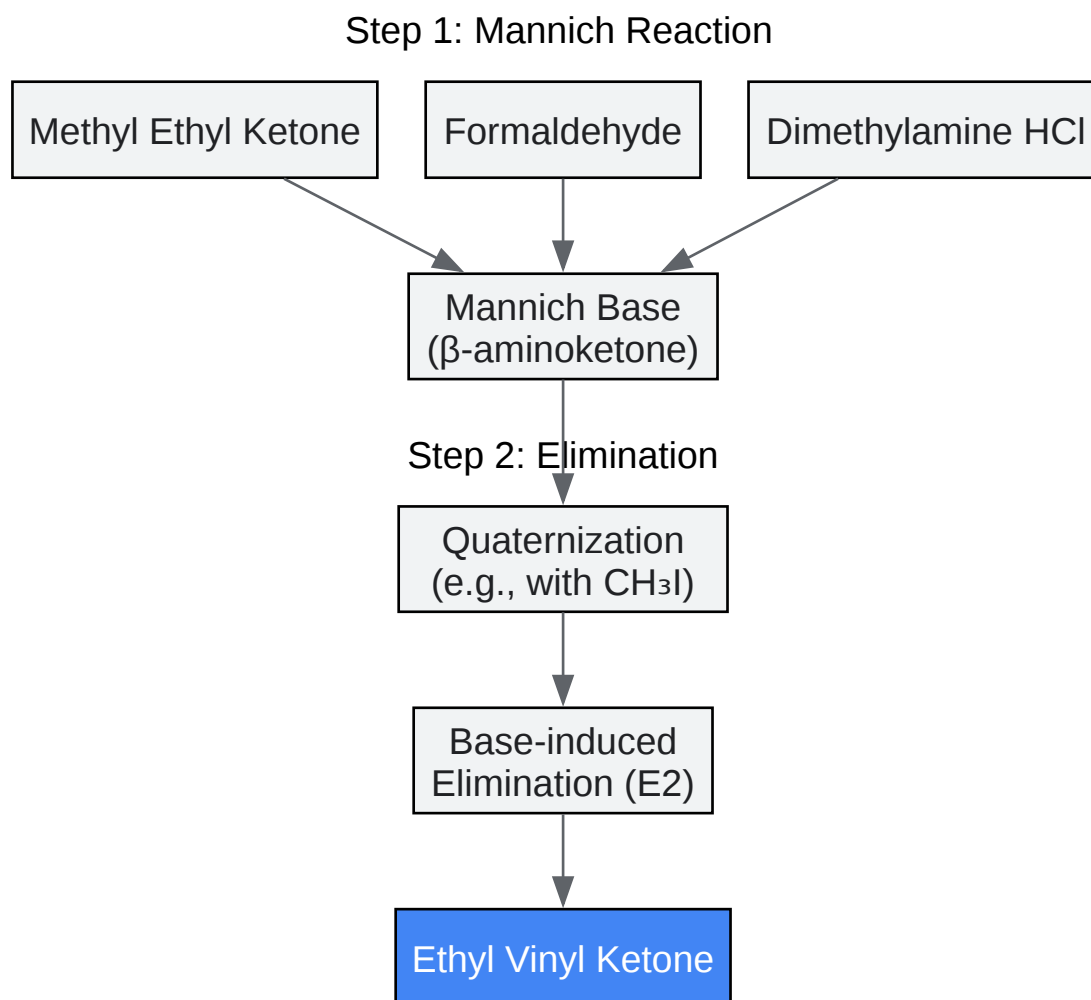
Synthesis via Mannich Reaction and Elimination

This two-step process involves the formation of a Mannich base from a ketone, formaldehyde, and a secondary amine, followed by the elimination of the amine to form the vinyl ketone.[2][10] [11][12]

Experimental Protocol:

- Formation of the Mannich Base:

- In a round-bottomed flask equipped with a reflux condenser, combine methyl ethyl ketone (MEK), an equimolar amount of dimethylamine hydrochloride, and an equimolar amount of paraformaldehyde.
- Add a suitable solvent, such as ethanol or isopropanol, and a catalytic amount of concentrated hydrochloric acid.[\[12\]](#)
- Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).
- Cool the reaction mixture and add a cold aqueous solution of sodium hydroxide to neutralize the acid and liberate the free Mannich base.
- Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
- Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude Mannich base.
- Elimination to **Ethyl Vinyl Ketone**:
 - The crude Mannich base can be converted to **ethyl vinyl ketone** through quaternization followed by Hofmann elimination.
 - Treat the Mannich base with an alkylating agent, such as methyl iodide, to form the quaternary ammonium salt.[\[11\]](#)
 - The resulting salt is then heated with a base (e.g., sodium bicarbonate or a non-nucleophilic base) to induce an E2 elimination, yielding **ethyl vinyl ketone**.[\[10\]](#)[\[11\]](#)
 - Alternatively, the Mannich base hydrochloride can be deaminated by heating, often in a high-boiling inert solvent, to produce the vinyl ketone directly.[\[13\]](#)
 - The volatile **ethyl vinyl ketone** is typically distilled directly from the reaction mixture.
 - The final product should be stabilized with an inhibitor like hydroquinone or 2,6-di-tert-butyl-p-cresol to prevent polymerization.[\[3\]](#)[\[5\]](#)



[Click to download full resolution via product page](#)

Synthesis of **Ethyl Vinyl Ketone** via Mannich Reaction.

Chemical Reactivity and Applications

The electrophilic nature of the β -carbon in the enone system makes **ethyl vinyl ketone** a valuable Michael acceptor in organic synthesis.^[1] It is also used as a monomer in polymerization reactions and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.^{[1][3]}

Biochemical Interactions and Toxicology

Ethyl vinyl ketone is an electrophile that can form covalent adducts with nucleophilic sites in biological macromolecules like proteins and DNA.[14][15] This reactivity is the basis for its toxicological properties, including its potential mutagenicity and carcinogenicity.[3]

Hemoglobin Adduct Formation

A notable biochemical interaction of EVK is its reaction with the N-terminal valine residue of hemoglobin (Hb).[14][15] The levels of these adducts in human blood can serve as biomarkers for exposure to EVK.[14]

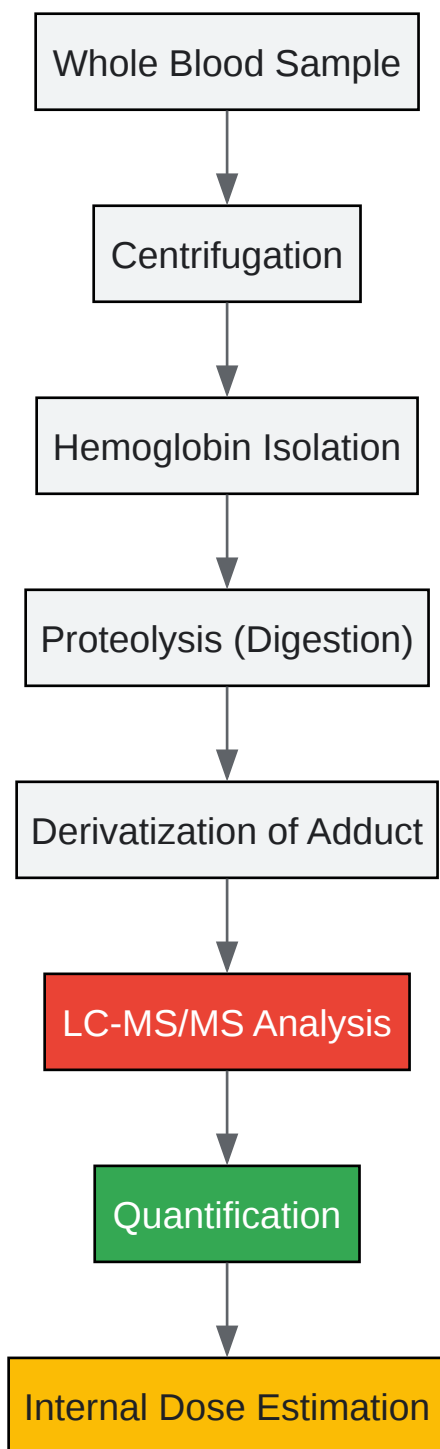
Experimental Protocol for Hemoglobin Adduct Analysis:

This protocol is based on the "adductomics" approach to detect and quantify protein adducts.[14][15]

- Sample Collection and Preparation:
 - Collect whole blood samples from subjects.
 - Isolate erythrocytes by centrifugation and lyse them to release hemoglobin.
 - Precipitate hemoglobin from the lysate.
- Proteolysis and Derivatization:
 - Subject the isolated hemoglobin to enzymatic digestion (e.g., using trypsin) to generate peptides.
 - The N-terminal valine adduct of EVK is then specifically cleaved and derivatized for analysis.
- LC-MS/MS Analysis:
 - Analyze the derivatized adducts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
 - Quantify the EVK-valine adduct by comparing its signal to that of a known amount of an internal standard.

- Data Analysis:
 - Calculate the adduct levels, typically expressed in pmol per gram of hemoglobin.
 - Use the measured adduct levels and the known reaction kinetics to estimate the internal dose of EVK.[\[14\]](#)[\[15\]](#)

Workflow for EVK-Hemoglobin Adduct Analysis



[Click to download full resolution via product page](#)

Experimental Workflow for EVK-Hemoglobin Adduct Analysis.

Safety and Handling

Ethyl vinyl ketone is a hazardous substance and must be handled with appropriate safety precautions.

Table 4: Safety Information for **Ethyl Vinyl Ketone**

Category	Information
Signal Word	Danger[4]
Hazard Classifications	Flammable Liquid, Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion, Serious Eye Damage
Hazard Statements (H-codes)	H225: Highly flammable liquid and vapor.H300+H310+H330: Fatal if swallowed, in contact with skin or if inhaled.H314: Causes severe skin burns and eye damage.[4]
Precautionary Statements (P-codes)	P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.P280: Wear protective gloves/protective clothing/eye protection/face protection.P303+P361+P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]
Storage	Store in a well-ventilated, flame-proof area in tightly sealed containers, preferably under an inert atmosphere.[1][5] Keep cool.[4][5][6]

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Always consult the most current Safety Data Sheet (SDS)

before handling **ethyl vinyl ketone** and adhere to all institutional and regulatory safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl Vinyl Ketone | 1629-58-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. Methyl vinyl ketone - Wikipedia [en.wikipedia.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. Ethyl vinyl ketone(1629-58-9) 1H NMR spectrum [chemicalbook.com]
- 8. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. scribd.com [scribd.com]
- 11. youtube.com [youtube.com]
- 12. Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. Characterization of a Hemoglobin Adduct from Ethyl Vinyl Ketone Detected in Human Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl Vinyl Ketone (EVK)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663982#cas-number-and-iupac-name-for-ethyl-vinyl-ketone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com